Cas no 793-24-8 (4-(1,3-Dimethylbutylamino)diphenylamine)

4-(1,3-Dimethylbutylamino)diphenylamine structure
793-24-8 structure
Nome del prodotto:4-(1,3-Dimethylbutylamino)diphenylamine
Numero CAS:793-24-8
MF:C18H24N2
MW:268.396564483643
MDL:MFCD00072248
CID:39925
PubChem ID:87558708

4-(1,3-Dimethylbutylamino)diphenylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine
    • N-(1,3-Dimethylbutyl)-N-Phenyl-p-phenylene Diamine
    • Antioxidant 4020
    • N-(1,3-Dimethylbutyl)-N-Phenyl-1,4-Benzenediamine
    • Flexzone 7F
    • Vulkanox 4020
    • BHTOX-4020
    • N-(1.3-dimethylbutyl)-N'-phenyl-p-phenylenediamine
    • N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine
    • N-(1,3-dimethylbutyl)-N'-(phenyl)-p-phenylenediamine
    • N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine
    • RUBBER ANTIOXIDANT 4020(6PPD)
    • rubber antioxidant 6PPD(4020)
    • Santoflex? 6PPD
    • N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine
    • 4-[(4-Methyl-2-pentyl)amino]diphenylamine
    • N-(4-Methyl-2-pentyl)-N'-phenyl-1,4-phenylenediamine
    • 1,4-Benzenediamine,N-(1,3-dimethylbutyl)-N'-phenyl- (9CI)
    • p-Phenylenediamine,N-(1,3-dimethylbutyl)-N'-phenyl- (7CI,8CI)
    • 4-(1,3-Dimethylbutylamino)diphenylamine
    • 6PPD
    • Accinox ZC
    • Antage 6C
    • Antioxidant CD 13
    • Antozite 67
    • Antozite 67F
    • CD 13
    • DBDA
    • DMBPD
    • Diafen 13
    • Diafen FDMB
    • Dusantox 6PPD
    • Flexzone 7P
    • Forte 6C
    • N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-benzenediamine
    • N-(4-Methyl-2-pentyl)-N'-phenyl-p-phenylenediamine
    • N-Phenyl-N'-(1,3-dimethylbutyl)-1,4-phenylenediamine
    • N-Phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine
    • Nocrac 6C
    • Ozonone 6C
    • Permanax 120
    • Permanax 6PPD
    • Pilflex 13
    • Santoflex 13
    • Santoflex 13F
    • Santoflex6PPD
    • UOP 562
    • UOP 588
    • Vulkanox 4020LG
    • Wingstay 300
    • CI
    • Flexzone 7L
    • Antioxidant cd
    • Santoflex 6PPD
    • Nocrane 6C
    • Ozonon 6C
    • Nocrane 7 L
    • 1,4-Benzenediamine, N-(1,3-dimethylbut
    • 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N′-phenyl- (9CI)
    • N1-(1,3-Dimethylbutyl)-N4-phenyl-1,4-benzenediamine (ACI)
    • p-Phenylenediamine, N-(1,3-dimethylbutyl)-N′-phenyl- (7CI, 8CI)
    • 1-N-(4-Methylpentan-2-yl)-4-N-phenylbenzene-1,4-diamine
    • Antigene 6C
    • Antioxidant 6C
    • Antioxidant PD 2
    • Kumanox 13
    • Kumanox 13C
    • Luvomaxx 6PPD
    • N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine
    • N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-phenylenediamine
    • N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine
    • N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine
    • N-Phenyl-N′-(1,3-dimethylbutyl)-1,4-phenylenediamine
    • N-Phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine
    • Nocceler 6C
    • PD 2
    • Stangard 6PPD
    • Sunsine 6PPD
    • 6PPD-d5
    • MDL: MFCD00072248
    • Inchi: 1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3
    • Chiave InChI: ZZMVLMVFYMGSMY-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(NC2C=CC(NC(CC(C)C)C)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 268.19400
  • Massa monoisotopica: 268.193949
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Carica superficiale: 0
  • Superficie polare topologica: 24.1
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Solido bianco. L'esposizione all'aria si ossida a solidi marroni.
  • Densità: 0.986~1.00g/cm3
  • Punto di fusione: 49.0 to 53.0 deg-C
  • Punto di ebollizione: 165°C/1mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 395,6 ° f
    Celsius: 202 ° c
  • Indice di rifrazione: 1.6300 (estimate)
  • Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 17 ºC
  • PSA: 24.06000
  • LogP: 5.42270
  • Solubilità: Solubile in benzene, acetone, toluene, ecc., insolubile in acqua.

4-(1,3-Dimethylbutylamino)diphenylamine Informazioni sulla sicurezza

4-(1,3-Dimethylbutylamino)diphenylamine Dati doganali

  • CODICE SA:2921519090
  • Dati doganali:

    Codice doganale cinese:

    2921519090

    Panoramica:

    2921519090. tra-\destra-fenilendiammina\diaminotoluene, ecc. [compresi i derivati e i loro sali]. IVA: 17,0%. Tasso di rimborso delle tasse: 17,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921519090. o-, m-, p-fenilendiammina, diaminotolueni e loro derivati; i loro sali. IVA:17,0%. Tasso di sconto fiscale:17,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

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4-(1,3-Dimethylbutylamino)diphenylamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Chromium copper oxide
Riferimento
Manufacturing process for alkyl aryl amines using reductive alkylation of aromatic amines.
, Slovakia, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 MPa, 200 °C
Riferimento
Preparation of supported core-shell structured Pd@PdxSy/C catalysts for use in selective reductive alkylation reaction
Zhang, Qunfeng; Feng, Feng; Su, Chang; Xu, Wei; Ma, Lei; et al, RSC Advances, 2015, 5(81), 66278-66285

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Novel preparation of alkyl-aryl-p-phenylenediamines from hydroquinone
Kuczkowski, J. A.; Cottman, K. S.; Hoppstock, F. H., Polymer Preprints (American Chemical Society, 1993, 34(2), 162-3

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 MPa, 200 °C
Riferimento
Preparation, structural characterization of a novel egg-shell palladium sulfide catalyst and its application in selective reductive alkylation reaction
Zhang, Qun Feng; Wu, Jia Chun; Su, Chang; Feng, Feng; Ding, Qiao Ling; et al, Chinese Chemical Letters, 2012, 23(10), 1111-1114

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Water ,  Manganese dichloride Solvents: Ethanol
Riferimento
N-Phenyl-N'-(cyclo)alkyl-p-phenylenediamines
, France, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methyl isobutyl ketone
Riferimento
Side reactions in reductive alkylation of aromatic amines with aldehydes and with ketones
Greenfield, Harold, Chemical Industries (Dekker), 1994, 53, 265-77

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Formic acid
Riferimento
Heterogeneous catalytic transfer hydrogenation of 4-nitrodiphenylamine to p-phenylenediamines
Banerjee, Ankur A.; Mukesh, Doble, Journal of the Chemical Society, 1988, (18), 1275-6

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum alloy, base, Pt,C
Riferimento
Platinum metal sulfides as heterogenous hydrogenation catalysts
Dovell, F. S.; Greenfield, H., Journal of the American Chemical Society, 1965, 87(12), 2767-8

4-(1,3-Dimethylbutylamino)diphenylamine Raw materials

4-(1,3-Dimethylbutylamino)diphenylamine Preparation Products

4-(1,3-Dimethylbutylamino)diphenylamine Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:793-24-8)N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine
sfd7132
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta